An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-fluorophenylacetylene
An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-fluorophenylacetylene
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluorophenylacetylene is a halogenated aromatic alkyne of significant interest in synthetic chemistry and materials science. Its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an acetylene group on a phenyl ring, make it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate structural elucidation and characterization are paramount for its effective utilization. This guide provides a comprehensive analysis of the key spectroscopic data for 2-Bromo-6-fluorophenylacetylene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of its spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.0 | Multiplet | 3H | Aromatic Protons (Ar-H) |
| ~3.4 | Singlet | 1H | Acetylenic Proton (-C≡C-H) |
Interpretation and Rationale:
The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern between approximately 7.0 and 7.5 ppm, integrating to three protons. This complexity arises from the various coupling interactions between the non-equivalent aromatic protons, which are influenced by the electron-withdrawing effects of the bromine and fluorine substituents.
A key diagnostic signal is the singlet observed around 3.4 ppm, corresponding to the acetylenic proton. The downfield shift of this proton is attributed to the anisotropic effect of the triple bond. The absence of coupling for this signal confirms its identity as a terminal alkyne proton.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-fluorophenylacetylene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence for ¹H NMR.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.[2]
Predicted ¹³C NMR Data:
| Chemical Shift (δ) (ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~133 (d) | Ar-C |
| ~130 (d) | Ar-C |
| ~115 (d) | Ar-C |
| ~112 (d, ²JCF ≈ 20 Hz) | C-Br |
| ~90 | ≡C-H |
| ~78 | -C≡ |
Interpretation and Rationale:
The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the highly electronegative fluorine atom will appear as a doublet at a significantly downfield chemical shift (around 160 ppm) due to strong one-bond carbon-fluorine coupling (¹JCF).[3] The carbon bonded to the bromine atom will also be downfield, though to a lesser extent, and may exhibit a smaller two-bond coupling to fluorine (²JCF).[3]
The aromatic carbons will resonate in the typical range of 110-140 ppm, with their specific chemical shifts and potential C-F couplings providing valuable information for unambiguous assignment. The two sp-hybridized carbons of the alkyne group are expected to appear in the region of 70-90 ppm.[2]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence with proton decoupling (e.g., zgpg30).
-
Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and calibration).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300 | ≡C-H stretch | Strong, sharp |
| ~2100 | C≡C stretch | Medium to weak, sharp |
| ~1600-1450 | C=C aromatic stretch | Medium |
| ~1250 | C-F stretch | Strong |
| ~750 | C-Br stretch | Medium to strong |
Interpretation and Rationale:
The IR spectrum of 2-Bromo-6-fluorophenylacetylene will exhibit several characteristic absorption bands. A strong, sharp peak around 3300 cm⁻¹ is indicative of the acetylenic C-H stretch, a hallmark of a terminal alkyne.[4] The carbon-carbon triple bond stretch will appear as a sharp, but weaker, absorption around 2100 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The presence of the halogen substituents will give rise to strong absorptions in the fingerprint region: the C-F stretch typically appears around 1250 cm⁻¹, and the C-Br stretch is found at lower wavenumbers, around 750 cm⁻¹.[5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution can be prepared and a drop evaporated onto a salt plate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure salt plates/solvent.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Identify and label the key absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[6]
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 198/200 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 119 | [M - Br]⁺ |
| 99 | [M - Br - C₂H]⁺ or [C₆H₄F]⁺ |
Interpretation and Rationale:
The mass spectrum of 2-Bromo-6-fluorophenylacetylene will show a characteristic molecular ion peak cluster at m/z 198 and 200. This is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance.[7][8] This isotopic signature is a definitive indicator of a bromine-containing compound.
Common fragmentation pathways will involve the loss of the bromine atom, leading to a significant peak at m/z 119 ([M - Br]⁺).[9] Subsequent fragmentation could involve the loss of the acetylene group, resulting in a peak at m/z 99, or other rearrangements of the aromatic ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds. EI is a common choice for small organic molecules and often provides detailed fragmentation patterns.[6]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Key Structural Information
To further illustrate the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.
Caption: Key ¹H and ¹³C NMR chemical shift assignments for 2-Bromo-6-fluorophenylacetylene.
Caption: Proposed primary fragmentation pathway for 2-Bromo-6-fluorophenylacetylene in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the unequivocal identification and characterization of 2-Bromo-6-fluorophenylacetylene. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers complementary information that, when analyzed in concert, allows for a detailed understanding of the molecule's structure and electronic properties. This comprehensive spectroscopic profile is essential for researchers and scientists working with this versatile compound in various fields of chemical research and development.
References
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
- (n.d.). INFRARED SPECTROSCOPY (IR).
- (n.d.).
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- (n.d.). 2-Bromo-6-fluorophenol.
-
Beijing Xinhengyan Technology Co., Ltd. (n.d.). 2-Bromo-6-fluorophenylacetylene - CAS:1401670-91-4. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluorophenol. Retrieved from [Link]
- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
-
NIST. (n.d.). 2-Bromo-4,6-difluoroiodobenzene. In NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-6-fluorophenylacetic acid (C8H6BrFO2). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Bromo-4-fluoroacetophenone. In NIST WebBook. Retrieved from [Link]
- (n.d.). Infrared Spectroscopy.
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, August 27). Search Results. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram. Retrieved from [Link]
- (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.
-
PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. uni-saarland.de [uni-saarland.de]
- 7. whitman.edu [whitman.edu]
- 8. asdlib.org [asdlib.org]
- 9. chem.libretexts.org [chem.libretexts.org]
